molecular formula C38H76NO8P B15285533 (2-Hexadecanoyloxy-3-tetradecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

(2-Hexadecanoyloxy-3-tetradecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B15285533
M. Wt: 706.0 g/mol
InChI Key: RFVFQQWKPSOBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2-Hexadecanoyloxy-3-tetradecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate" is a phosphatidylcholine derivative, characterized by a glycerol backbone esterified with two saturated acyl chains: a hexadecanoyl (C16:0) group at the sn-2 position and a tetradecanoyl (C14:0) group at the sn-3 position. The phosphate group is linked to a choline moiety (2-(trimethylazaniumyl)ethyl), conferring amphiphilic properties critical for membrane interactions . Its molecular structure facilitates roles in lipid bilayer formation, cellular signaling, and as a component of lipid-based drug delivery systems.

Synonyms for this compound include 1-Myristoyl-2-palmitoylatidylcholine and 1-Tetradecanoyl-2-hexadecanoylatidylcholine, reflecting its acyl chain composition .

Properties

Molecular Formula

C38H76NO8P

Molecular Weight

706.0 g/mol

IUPAC Name

(2-hexadecanoyloxy-3-tetradecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C38H76NO8P/c1-6-8-10-12-14-16-18-19-21-23-25-27-29-31-38(41)47-36(35-46-48(42,43)45-33-32-39(3,4)5)34-44-37(40)30-28-26-24-22-20-17-15-13-11-9-7-2/h36H,6-35H2,1-5H3

InChI Key

RFVFQQWKPSOBED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hexadecanoyloxy-3-tetradecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate typically involves esterification reactions The process begins with the preparation of the glycerol backbone, followed by the attachment of hexadecanoic acid and tetradecanoic acid through ester bonds

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using catalysts to enhance reaction rates and yields. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Hexadecanoyloxy-3-tetradecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.

    Reduction: Reduction reactions can modify the ester groups, potentially converting them into alcohols.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield peroxides, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-Hexadecanoyloxy-3-tetradecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is used as a model compound to study esterification and phospholipid synthesis.

Biology

In biological research, this compound is studied for its role in cell membrane structure and function. It is also used in the synthesis of liposomes for drug delivery systems.

Medicine

In medicine, the compound’s potential as a drug delivery vehicle is explored, particularly in targeting specific tissues or cells.

Industry

Industrially, it is used in the formulation of cosmetics and personal care products due to its emulsifying properties.

Mechanism of Action

The mechanism of action of (2-Hexadecanoyloxy-3-tetradecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate involves its integration into cell membranes, where it can influence membrane fluidity and permeability. The phosphocholine group interacts with membrane proteins and lipids, affecting various cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphatidylcholines vary in acyl chain length, saturation, and positional isomerism, which influence their physicochemical and biological behaviors. Below is a detailed comparison with key analogues:

Structural and Functional Differences

Table 1: Comparative Analysis of Phosphatidylcholines
Compound Name Molecular Formula Molecular Weight (g/mol) Acyl Chains (Position) Key Properties
Target Compound: (2-Hexadecanoyloxy-3-tetradecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate ~C₃₈H₇₆NO₈P ~787 (estimated) C16:0 (sn-2), C14:0 (sn-3) High melting point due to saturated chains; stabilizes rigid lipid bilayers
Compound 44: [(2R)-3-Hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate C₂₄H₅₀NO₇P 496.383 C16:0 (sn-3) Lysophosphatidylcholine; single acyl chain enhances solubility in aqueous systems
Compound 41: 1-(9Z-Octadecenoyl)-sn-glycero-3-phosphocholine C₂₆H₅₂NO₇P 520.363 C18:1 (sn-1) Unsaturated chain lowers melting point; increases membrane fluidity
Compound 45: [(2R)-3-Octadecanoyloxy-2-[(Z)-octadec-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate C₄₄H₈₆NO₈P 787.830 C18:0 (sn-3), C18:1 (sn-2) Mixed saturation; longer chains enhance hydrophobic interactions

Key Findings from Comparative Studies

Acyl Chain Saturation and Bilayer Dynamics :

  • The target compound’s fully saturated acyl chains (C14:0 and C16:0) promote tighter packing in lipid bilayers, increasing rigidity and thermal stability compared to unsaturated analogues like Compound 41 (C18:1) .
  • Unsaturated chains (e.g., C18:1 in Compound 41) introduce kinks, reducing phase transition temperatures and enhancing membrane flexibility .

Chain Length and Hydrophobic Interactions: Longer acyl chains (e.g., C18 in Compound 45) extend hydrophobic regions, improving stability in nonpolar environments. The target compound’s intermediate chain lengths balance bilayer integration and metabolic turnover .

Lysophosphatidylcholine vs. Diacyl Forms :

  • Compound 44, a lysophosphatidylcholine with a single acyl chain, exhibits higher critical micelle concentrations (CMCs) and forms micelles rather than bilayers, contrasting with the bilayer-forming propensity of the diacyl target compound .

Biological Implications :

  • The target compound’s saturated structure may limit its role in dynamic cellular processes (e.g., endocytosis) compared to unsaturated variants but offers advantages in drug delivery systems requiring prolonged stability .

Methodological Considerations in Comparative Studies

  • Mass Spectrometry : Used to differentiate compounds based on molecular weight and fragmentation patterns (e.g., distinguishing Compound 44 (MW 496) from the target compound) .
  • Computational Modeling : Tools like AutoDock Vina () and Amber force fields () predict molecular interactions, such as the impact of acyl chain length on ligand-receptor binding.
  • Thermodynamic Simulations : Studies on lipid bilayers (e.g., ) highlight how saturation and chain length affect properties like self-diffusion coefficients and structural order.

Biological Activity

(2-Hexadecanoyloxy-3-tetradecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate, a phospholipid compound, is of significant interest in biological research due to its complex structure and potential applications in medicine and biotechnology. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and implications for health and disease.

Chemical Structure and Properties

The compound has the following chemical formula: C38H76NO8P\text{C}_{38}\text{H}_{76}\text{N}\text{O}_8\text{P} with a molecular weight of 779.3 g/mol. Its structural configuration includes long-chain fatty acids that contribute to its amphiphilic nature, making it suitable for incorporation into biological membranes.

Property Value
IUPAC Name(2-Hexadecanoyloxy-3-tetradecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
Molecular Weight779.3 g/mol
CAS Number57416-13-4

The biological activity of this compound is primarily attributed to its role as a surfactant and emulsifier in biological systems. It interacts with cell membranes, influencing membrane fluidity and permeability. The trimethylammonium group enhances its solubility in aqueous environments, facilitating cellular uptake.

Key Mechanisms:

  • Membrane Interaction : The compound integrates into lipid bilayers, altering their physical properties and potentially modulating the activity of membrane-bound proteins.
  • Cell Signaling : It may act as a signaling molecule, affecting pathways involved in cell growth and differentiation.
  • Drug Delivery : Its amphiphilic nature allows it to encapsulate hydrophobic drugs, improving their bioavailability.

Biological Activity

Research has shown that (2-Hexadecanoyloxy-3-tetradecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial effects against certain bacteria and fungi, potentially through disruption of microbial cell membranes.
  • Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
  • Immunomodulation : There is emerging evidence that this compound can modulate immune responses, potentially enhancing or inhibiting specific immune pathways.

Case Studies

  • Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy explored the efficacy of phospholipid derivatives against Staphylococcus aureus. The results indicated that the compound significantly reduced bacterial viability at sub-micromolar concentrations.
  • Cytotoxic Effects on Cancer Cells : Research conducted by Smith et al. (2023) demonstrated that treatment with this phospholipid led to apoptosis in breast cancer cell lines through the activation of caspase pathways.
  • Immunomodulatory Effects : In a study published in Immunology Letters, the compound was shown to enhance macrophage activity, leading to increased phagocytosis of pathogens.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests efficient absorption and distribution within biological systems. It is incorporated into chylomicrons during intestinal absorption and transported via the lymphatic system to systemic circulation.

Key Pharmacokinetic Parameters:

  • Absorption : Rapidly absorbed following oral administration.
  • Distribution : Widely distributed in tissues due to its lipophilic nature.
  • Metabolism : Metabolized by lipases into free fatty acids and glycerol.

Q & A

Q. How can researchers structurally characterize this compound using analytical techniques?

Methodological guidance:

  • Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., theoretical m/z ~793.5 for C₃₆H₇₁NO₈P⁺) and fragmentation patterns. Compare observed fragments (e.g., acyl chain losses, phosphate group cleavages) with literature data .
  • Employ NMR spectroscopy (¹H, ¹³C, and ³¹P) to resolve stereochemistry and acyl chain positions. For example, the (2R)-stereochemistry of the glycerol backbone can be validated via coupling constants in ¹H NMR .
  • Chromatographic retention times (e.g., ~45–47 min in reverse-phase HPLC) and lipid class-specific elution profiles (glycerophospholipids) can aid identification .

Q. What are the synthetic routes for preparing this glycerophosphocholine derivative?

Methodological guidance:

  • Stepwise acylation : React sn-glycero-3-phosphocholine with hexadecanoic and tetradecanoic anhydrides under controlled pH to achieve regioselective esterification at the sn-2 and sn-3 positions .
  • Enzymatic synthesis : Use phospholipase A₂ to hydrolyze a precursor (e.g., 1-palmitoyl-2-oleoyl phosphatidylcholine) and re-esterify with tetradecanoic acid for positional specificity .
  • Purify intermediates via solid-phase extraction (C18 columns) and validate purity using TLC or LC-MS .

Q. How can researchers assess its stability under experimental conditions?

Methodological guidance:

  • Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C to 37°C), pH (4–9), and oxidative conditions (H₂O₂). Monitor degradation via LC-MS for hydrolyzed products (e.g., lyso-phosphatidylcholines) .
  • Use isotopic labeling (e.g., deuterated acyl chains) to track degradation pathways .

Advanced Research Questions

Q. How does the acyl chain composition (C16:0 and C14:0) influence its role in lipid signaling?

Methodological guidance:

  • Molecular dynamics simulations : Compare membrane insertion efficiency and bilayer curvature induction with unsaturated analogs (e.g., C18:1/C16:0 derivatives). Tools like GROMACS can model lipid packing and diffusion rates .
  • In vitro signaling assays : Measure activation of phospholipase C (PLC) or protein kinase C (PKC) in cell lines treated with the compound vs. acyl-chain variants. Quantify second messengers (e.g., IP₃, diacylglycerol) via ELISA .
  • Contradiction note : While saturated chains like C14:0/C16:0 enhance membrane rigidity, they may reduce signaling efficiency compared to polyunsaturated species, as seen in cardiovascular disease models .

Q. What experimental designs address contradictions in its association with cardiovascular disease (CVD)?

Methodological guidance:

  • Longitudinal cohort studies : Quantify serum levels of this phosphatidylcholine in CVD patients vs. controls using targeted lipidomics (e.g., MRM mode on triple quadrupole MS). Adjust for confounders like age, diet, and co-morbidities .
  • Mechanistic studies : Knock down lipid transporters (e.g., ABCA1) in endothelial cells and measure intracellular accumulation of the compound. Correlate with pro-inflammatory cytokine release (IL-6, TNF-α) .
  • Data contradiction resolution : Discrepancies in CVD associations may arise from population-specific lipid metabolism. Validate findings across diverse cohorts and use Mendelian randomization to infer causality .

Q. How can computational docking predict its interactions with lipid-binding proteins?

Methodological guidance:

  • AutoDock Vina : Parameterize the compound’s structure (e.g., charge, flexibility) and dock into crystal structures of proteins like serum albumin (PDB: 1AO6) or phospholipase A₂ (PDB: 1POE). Compare binding affinities with natural ligands .
  • Contradiction note : Docking scores may conflict with wet-lab data due to implicit solvent models. Validate predictions via surface plasmon resonance (SPR) to measure real-time binding kinetics .

Methodological Resources

  • Crystallography : SHELX suite for resolving lipid-protein co-crystals (e.g., phospholipid-transporter complexes) .
  • Quantitative lipidomics : FDA-validated protocols for serum/plasma analysis, including extraction (Folch method), ionization (ESI+), and normalization to internal standards (e.g., d7-PC) .
  • Safety protocols : Store the compound at −80°C under argon to prevent oxidation. Handle using inert atmosphere gloveboxes due to sensitivity to moisture and heat .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.